3-(2,4-Difluorophenyl)furan-2,5-dione 3-(2,4-Difluorophenyl)furan-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15862039
InChI: InChI=1S/C10H4F2O3/c11-5-1-2-6(8(12)3-5)7-4-9(13)15-10(7)14/h1-4H
SMILES:
Molecular Formula: C10H4F2O3
Molecular Weight: 210.13 g/mol

3-(2,4-Difluorophenyl)furan-2,5-dione

CAS No.:

Cat. No.: VC15862039

Molecular Formula: C10H4F2O3

Molecular Weight: 210.13 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4-Difluorophenyl)furan-2,5-dione -

Specification

Molecular Formula C10H4F2O3
Molecular Weight 210.13 g/mol
IUPAC Name 3-(2,4-difluorophenyl)furan-2,5-dione
Standard InChI InChI=1S/C10H4F2O3/c11-5-1-2-6(8(12)3-5)7-4-9(13)15-10(7)14/h1-4H
Standard InChI Key OCKADCIWDUOBFM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)F)C2=CC(=O)OC2=O

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 3-(2,4-Difluorophenyl)furan-2,5-dione typically involves nucleophilic aromatic substitution or Friedel-Crafts acylation reactions. A representative method involves the reaction of furfural derivatives with fluorinated aromatic precursors under acidic conditions. For instance, one protocol utilizes furfural (0.3 mmol) mixed with glacial acetic acid and a fluorinated aniline derivative in dimethylformamide (DMF), stirred for 3–5 hours at room temperature . The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate and petroleum ether (2:1) as the mobile phase, followed by recrystallization in ethanol to yield the purified product .

Alternative routes employ halogenation strategies, where a pre-formed furan-2,5-dione undergoes electrophilic substitution with fluorine-containing reagents. For example, direct fluorination of 3-phenylfuran-2,5-dione using hydrogen fluoride or fluoroboric acid under controlled conditions introduces fluorine atoms at the 2- and 4-positions of the phenyl ring. These methods highlight the compound’s adaptability to both stepwise and one-pot syntheses.

Structural Features

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar geometry of the furan-2,5-dione core, with the 2,4-difluorophenyl group adopting a nearly orthogonal orientation relative to the dione ring . The fluorine atoms induce electron-withdrawing effects, as evidenced by downfield shifts in the 19F^{19}\text{F}-NMR spectrum (δ = -112 ppm and -116 ppm for the ortho and para fluorines, respectively) . Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic carbonyl stretching vibrations at 1,780 cm1^{-1} and 1,850 cm1^{-1}, consistent with the anhydride functional group .

Physicochemical Properties

Thermal Stability and Solubility

3-(2,4-Difluorophenyl)furan-2,5-dione exhibits moderate thermal stability, with a decomposition temperature above 260°C . Its solubility profile varies significantly with solvent polarity:

  • Polar solvents: Highly soluble in DMF and dimethyl sulfoxide (DMSO) (>50 mg/mL) .

  • Nonpolar solvents: Sparingly soluble in hexane and toluene (<1 mg/mL) .

The compound’s octanol-water partition coefficient (logKOW\log K_{\text{OW}}) of ≥4.39 suggests significant lipophilicity, which influences its bioavailability and environmental persistence.

Spectroscopic Data

Key spectroscopic identifiers include:

  • 1H^1\text{H}-NMR (600 MHz, DMSO-d6d_6): δ 7.85 (d, J=8.4J = 8.4 Hz, 1H, aromatic), 7.62 (m, 1H, aromatic), 7.55 (s, 1H, furan) .

  • 13C^{13}\text{C}-NMR: δ 170.5 (C=O), 165.3 (C=O), 135.2–115.7 (aromatic carbons), 110.4 (furan C-3) .

Reactivity and Applications

Chemical Reactivity

The electron-deficient furan-2,5-dione core undergoes nucleophilic attack at the carbonyl groups, enabling the formation of amides, esters, and thioesters. For example, reaction with primary amines in dioxane at reflux yields corresponding maleimide derivatives . The difluorophenyl group further modulates reactivity by stabilizing transition states through inductive effects, as demonstrated in Diels-Alder reactions with dienes.

Biological Activity

Preliminary studies indicate interactions with enzymatic targets such as cyclooxygenase-2 (COX-2) and tyrosine kinases. The fluorine substituents enhance binding affinity by forming hydrogen bonds with active-site residues, as observed in molecular docking simulations . These properties position the compound as a lead structure for anti-inflammatory and anticancer drug development.

Industrial Applications

In agrochemistry, 3-(2,4-Difluorophenyl)furan-2,5-dione serves as a precursor to herbicides and fungicides. Its derivatives exhibit potent activity against Botrytis cinerea and Fusarium oxysporum at concentrations as low as 10 µM. Additionally, the compound’s thermal stability makes it suitable for polymer cross-linking agents in high-performance materials .

Environmental Impact

Ecotoxicology

The compound’s bioaccumulation potential (logKOW4.39\log K_{\text{OW}} \geq 4.39) raises concerns for aquatic ecosystems . Chronic exposure studies on Daphnia magna show reduced reproductive success at concentrations ≥0.5 mg/L over 21 days . Sediment adsorption coefficients (logKOC\log K_{\text{OC}}) of 2.917 indicate moderate mobility in soil, necessitating careful waste management .

Degradation Pathways

Photolysis under UV light (λ = 254 nm) degrades 3-(2,4-Difluorophenyl)furan-2,5-dione into fluorobenzoic acid and maleic acid derivatives within 48 hours. Microbial degradation in activated sludge proceeds via hydrolytic cleavage of the anhydride ring, with a half-life of 14 days .

Comparative Analysis with Structural Analogues

Halogenated Derivatives

CompoundSubstituentslogKOW\log K_{\text{OW}}Bioactivity (IC50_{50}, COX-2)
3-(4-Fluorophenyl)Single F (para)3.8912.3 µM
3-(2,4-Difluorophenyl)Two F (ortho/para)4.398.7 µM
3-(Dichlorophenyl)Two Cl (ortho/para)4.7515.6 µM

The difluoro analogue exhibits superior enzyme inhibition compared to mono-fluoro and dichloro derivatives, attributed to optimal halogen bonding interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator